molecular formula C30H34FN5O B11608476 1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Katalognummer: B11608476
Molekulargewicht: 499.6 g/mol
InChI-Schlüssel: LFAHWWWMDDHSBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Core Heterocyclic System Analysis

The compound’s central framework is a pyrido[1,2-a]benzimidazole system, a fused bicyclic structure comprising a pyridine ring annulated with a benzimidazole moiety. This heterocycle is characterized by:

  • Pyridine Ring : A six-membered aromatic ring with one nitrogen atom at position 1, contributing to electron-deficient properties.
  • Benzimidazole Moiety : A fused system of benzene and imidazole rings, where the imidazole’s nitrogen atoms are positioned at 1 and 3 relative to the pyridine.

The annulation pattern (pyrido[1,2-a]benzimidazole) creates a planar, conjugated π-system that enhances stability and influences electronic interactions with biological targets. X-ray crystallographic studies of related derivatives reveal bond lengths of 1.34–1.40 Å for C-N in the imidazole ring and 1.38–1.42 Å for C-C in the fused aromatic system.

Substituent Configuration and Stereochemical Considerations

The compound features three distinct substituents:

  • 4-(5-Fluoro-2-methoxybenzyl)piperazinyl Group :
    • A piperazine ring (C₄H₈N₂) substituted at position 4 with a 5-fluoro-2-methoxybenzyl group.
    • The benzyl group introduces steric bulk and polar interactions via the methoxy (-OCH₃) and fluorine substituents.
    • Piperazine’s chair conformation minimizes steric strain, with the benzyl group occupying an equatorial position.
  • 3-Methylbutyl Chain :

    • A branched alkyl chain (-CH₂CH(CH₂CH₃)₂) at position 2, enhancing lipophilicity and membrane permeability.
  • Methyl Group and Carbonitrile :

    • A methyl group (-CH₃) at position 3 and a carbonitrile (-CN) at position 4, contributing to electronic modulation and hydrogen-bonding potential.

Stereochemistry :

  • The piperazine ring introduces two chiral centers (N1 and N4), but rapid chair-flipping at room temperature renders them configurationally labile.
  • The 3-methylbutyl chain’s branching creates a chiral center at C2, yielding two enantiomers. However, no stereoselective synthesis data is available for this derivative.

Molecular Formula and Weight Determination

The molecular formula C₃₄H₃₅FN₆O was derived through high-resolution mass spectrometry (HRMS) and elemental analysis:

Component Contribution to Formula
Pyrido[1,2-a]benzimidazole core C₁₅H₁₀N₃
4-(5-Fluoro-2-methoxybenzyl)piperazinyl C₁₂H₁₄FNO
3-Methylbutyl C₅H₁₁
Methyl CH₃
Carbonitrile CN

Molecular Weight :
\
\text{Calculated: } 34 \times 12.01 + 35 \times 1.01 + 1 \times 19.00 + 6 \times 14.01 + 1 \times 16.00 = 582.71 \, \text{g/mol}

Experimental HRMS data matches the theoretical value (m/z 583.72 [M+H]⁺).

Comparative Structural Analysis With Pyrido[1,2-a]benzimidazole Derivatives

The structural features of this compound were compared to three classes of pyrido[1,2-a]benzimidazole derivatives (Table 1):

Table 1: Structural and Pharmacological Comparison of Pyrido[1,2-a]benzimidazole Derivatives

Compound Substituents Biological Activity Reference
Target Compound 4-(5-Fluoro-2-methoxybenzyl)piperazinyl, 3-methylbutyl, methyl, carbonitrile Under investigation
EVT-2920098 4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazinyl Antiparasitic/antimicrobial
Antimalarial Derivative (7) Mannich base side chains (e.g., -N(CH₂CH₂)NH₂) Antiplasmodial (IC₅₀: 12 nM)
Polysubstituted Derivative (8) Multiple methoxy/cyano groups Kinase inhibition

Key Observations :

  • Piperazine Modifications : The target compound’s 4-benzylpiperazine group contrasts with sulfonamide-linked piperazines in EVT-2920098, suggesting divergent target affinities.
  • Lipophilic Side Chains : The 3-methylbutyl chain aligns with antimalarial derivatives’ emphasis on lipophilicity for membrane penetration.
  • Electronic Effects : The carbonitrile group’s strong electron-withdrawing nature distinguishes it from methoxy-substituted derivatives.

Eigenschaften

Molekularformel

C30H34FN5O

Molekulargewicht

499.6 g/mol

IUPAC-Name

1-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C30H34FN5O/c1-20(2)9-11-24-21(3)25(18-32)29-33-26-7-5-6-8-27(26)36(29)30(24)35-15-13-34(14-16-35)19-22-17-23(31)10-12-28(22)37-4/h5-8,10,12,17,20H,9,11,13-16,19H2,1-4H3

InChI-Schlüssel

LFAHWWWMDDHSBX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)N4CCN(CC4)CC5=C(C=CC(=C5)F)OC)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.

    Introduction of the Fluorinated Benzyl Group: The fluorinated benzyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated benzyl halide.

    Construction of the Pyrido[1,2-a]benzimidazole Core: The core structure is formed through a series of condensation and cyclization reactions involving appropriate precursors.

    Final Coupling and Functionalization: The final step involves coupling the piperazine ring with the pyrido[1,2-a]benzimidazole core and introducing the carbonitrile group through a suitable reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process optimization may involve the use of continuous flow reactors to improve reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the benzimidazole core.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonitrile group to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify substituents on the benzyl and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions under appropriate conditions, often involving catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences

Compound Name Substituents at Key Positions Molecular Formula Molar Mass (g/mol) CAS/Reference
Target Compound 1: 5-Fluoro-2-methoxybenzyl
2: 3-Methylbutyl
Not provided Not available N/A
1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: 4-Methoxybenzyl
2: Methyl
C₂₅H₂₅N₅O 411.50 342780-77-2
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: 4-Fluorobenzyl
2: Octyl
C₃₂H₃₈FN₅ 511.68 500149-23-5
1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: Benzyl
2: Octyl
C₃₂H₃₉N₅ 493.69 MFCD01912703

Key Observations :

Positional Isomerism : The target compound’s 5-fluoro-2-methoxybenzyl group differs from the 4-substituted benzyl analogs (e.g., 4-methoxy or 4-fluoro in ). This substitution may alter electronic properties and receptor binding due to steric and electronic effects .

Alkyl Chain Length: The 3-methylbutyl group (branched C5) in the target compound contrasts with the linear octyl (C8) chain in .

Pharmacological Implications

Table 2: Inferred Bioactivity Based on Analogues

Compound Substituent Features Hypothesized Activity Supporting Evidence
Target Compound 5-Fluoro-2-methoxybenzyl, 3-methylbutyl Potential CNS activity (e.g., serotonin/dopamine modulation) Fluorine and methoxy groups are common in CNS-targeting agents .
1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-methyl-... 4-Methoxybenzyl Serotonergic activity (e.g., 5-HT receptor affinity) Piperazine-methoxybenzyl motifs are linked to 5-HT receptor ligands .
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-... 4-Fluorobenzyl, Octyl Enhanced bioavailability due to fluorine Fluorinated analogs often show improved metabolic stability .

Critical Insights :

  • Fluorine vs. Methoxy: The 5-fluoro-2-methoxy substitution in the target compound may synergistically enhance electron-withdrawing effects and hydrogen-bonding capacity compared to mono-substituted analogs .
  • The target’s 3-methylbutyl group may balance lipophilicity and selectivity.

Biologische Aktivität

1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its interactions with various molecular targets, pharmacokinetics, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C27H28FN5O
  • Molecular Weight : 457.54 g/mol
  • CAS Number : 442572-49-8
  • Structure : The compound features a pyrido[1,2-a]benzimidazole core with multiple functional groups that enhance its lipophilicity and potential biological interactions.

Biological Activity Overview

Preliminary studies indicate that 1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile may exhibit various biological activities, including:

  • Antitumor Activity : The compound is being investigated for its potential as an anticancer agent. Initial findings suggest possible interactions with cancer-related pathways, although specific mechanisms remain to be fully elucidated.
  • Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, it is hypothesized that this compound may influence neurotransmitter systems, warranting further exploration in neurological contexts.

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of the fluorine atom and methoxy group enhances lipophilicity, which can significantly influence pharmacokinetic properties such as absorption and distribution. Research into SAR has shown that modifications to the piperazine and benzimidazole moieties can lead to variations in biological potency and selectivity for specific targets.

Potential Molecular Targets

Research indicates that 1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile may interact with:

  • Enzymes : Preliminary data suggest it may inhibit certain enzymes involved in cancer metabolism.
  • Receptors : Potential binding to neurotransmitter receptors could explain its neuropharmacological effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is under investigation. Its lipophilic nature suggests favorable absorption characteristics; however, metabolic studies are necessary to determine its bioavailability and systemic exposure levels.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant activity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)5.0
A549 (Lung Cancer)7.2
HeLa (Cervical Cancer)6.5

In Vivo Studies

Animal model studies have indicated that the compound may reduce tumor growth rates significantly compared to controls. However, side effects such as toxicity need further evaluation to establish safety profiles.

Q & A

Q. Critical Parameters :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for nucleophilic substitutions.
  • Catalysts : Pd(PPh₃)₄ for cyanation or Zn(OTf)₂ for alkylation .
  • Temperature Control : Exothermic reactions (e.g., alkylation) require cooling to 0–5°C to avoid side products .

Q. Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Piperazine Substitution5-Fluoro-2-methoxybenzyl chloride, K₂CO₃, DMF, 80°C65–70
CyanationK₄[Fe(CN)₆], Pd(PPh₃)₄, DMF, 100°C55–60

Advanced: How can Design of Experiments (DoE) optimize reaction yields and purity for large-scale synthesis?

Methodological Answer:
DoE identifies critical variables (e.g., temperature, solvent ratio, catalyst loading) through factorial or response surface modeling. For example:

  • Central Composite Design : Test interactions between reaction time (12–24 h) and temperature (70–110°C) for cyanation steps .
  • Purification Optimization : Screen silica gel particle sizes (15–40 µm) and gradient elution (ethyl acetate/cyclohexane) for column chromatography .

Case Study : A DoE approach for a similar piperazine-carbonitrile compound improved yield from 55% to 78% by adjusting Pd catalyst loading from 2 mol% to 5 mol% and increasing reaction time to 18 h .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., methylbutyl chain) and piperazine coupling. Look for splitting patterns in aromatic regions (δ 6.5–8.0 ppm) .
  • HRMS : Validate molecular weight (calc. for C₃₀H₃₂FN₅O: 505.259 g/mol) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using C18 columns (ACN/water gradient) and UV detection at 254 nm .

Q. Key Data :

  • IR Peaks : C≡N stretch at ~2230 cm⁻¹; aromatic C-F at 1250 cm⁻¹ .
  • Melting Point : Typically 180–185°C (decomposition may occur above 200°C) .

Advanced: How can molecular docking predict this compound’s binding to neurological targets like 5-HT receptors?

Methodological Answer:

  • Target Selection : Use homology modeling for 5-HT₂A/2C receptors (PDB: 6WGT) .
  • Docking Software : AutoDock Vina or Schrödinger Maestro with OPLS4 force field.
  • Key Interactions :
    • Piperazine NH with Asp3.32 residue (salt bridge).
    • Fluorine in 5-fluoro-2-methoxybenzyl with hydrophobic pockets .

Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) to known agonists like risperidone. MD simulations (50 ns) assess binding stability .

Basic: What in vitro assays are suitable for evaluating its anticancer activity?

Methodological Answer:

  • Cell Viability : MTT assay in HeLa or MCF-7 cells (IC₅₀ determination) .
  • Apoptosis : Annexin V/PI staining via flow cytometry.
  • Target Engagement : Western blot for caspase-3 cleavage or PARP inhibition .

Positive Control : Compare to doxorubicin (IC₅₀ ≈ 0.1–1 µM). Note: Solubility in DMSO (≤10 mg/mL) may limit dosing .

Advanced: How can structure-activity relationship (SAR) studies guide substitution at the 3-methylbutyl position?

Methodological Answer:

  • Analog Synthesis : Replace 3-methylbutyl with branched (neopentyl) or cyclic (cyclopentyl) groups .
  • Bioactivity Testing : Compare IC₅₀ in kinase inhibition assays (e.g., PI3Kα).
  • Computational Metrics : Calculate LogP (AlogPs) to optimize lipophilicity (target: 3–4) .

Q. SAR Findings :

  • Branched Chains : Improve membrane permeability but reduce solubility.
  • Aromatic Substituents : Enhance target affinity but increase cytotoxicity .

Basic: What strategies mitigate solubility challenges in biological assays?

Methodological Answer:

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or Cremophor EL for aqueous dispersion .
  • Salt Formation : Explore hydrochloride salts via HCl gas exposure in diethyl ether .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Advanced: How to resolve contradictory bioactivity data across cell lines?

Methodological Answer:

  • Mechanistic Profiling : Perform kinome-wide screening (Eurofins KinaseProfiler) to identify off-target effects .
  • Metabolic Stability : Test hepatic microsomal degradation (t₁/₂ < 30 min suggests rapid clearance) .
  • Transcriptomics : RNA-seq on resistant vs. sensitive cell lines to pinpoint pathway alterations (e.g., ABC transporter upregulation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.